molecular formula C26H29N7O4S B15112711 N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide

N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide

Cat. No.: B15112711
M. Wt: 535.6 g/mol
InChI Key: XHHCPZQNROPWHU-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound, hereafter referred to by its full systematic name, is a sulfonamide derivative featuring a 4,6-dimethylpyrimidin-2-yl group and a 5-methoxy-1H-indol-3-ethyl moiety linked via a methylidene-sulfamoyl bridge to an acetamide-substituted phenyl ring.

For instance, outlines the preparation of pyrimidine-sulfamoyl derivatives using microwave-assisted synthesis (80°C, DIPEA, acetonitrile) and Cs₂CO₃-mediated coupling reactions, which may parallel the target compound’s synthesis .

Properties

Molecular Formula

C26H29N7O4S

Molecular Weight

535.6 g/mol

IUPAC Name

N-[4-[[N-(4,6-dimethylpyrimidin-2-yl)-N'-[2-(5-methoxy-1H-indol-3-yl)ethyl]carbamimidoyl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C26H29N7O4S/c1-16-13-17(2)30-26(29-16)32-25(33-38(35,36)22-8-5-20(6-9-22)31-18(3)34)27-12-11-19-15-28-24-10-7-21(37-4)14-23(19)24/h5-10,13-15,28H,11-12H2,1-4H3,(H,31,34)(H2,27,29,30,32,33)

InChI Key

XHHCPZQNROPWHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCCC2=CNC3=C2C=C(C=C3)OC)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrimidine Derivative: The initial step involves the synthesis of the 4,6-dimethylpyrimidine-2-ylamine through the reaction of acetylacetone with guanidine.

    Indole Derivative Synthesis: The 5-methoxyindole is synthesized via Fischer indole synthesis, starting from phenylhydrazine and methoxyacetophenone.

    Coupling Reaction: The pyrimidine and indole derivatives are then coupled using a suitable linker, such as an ethylamine group, under controlled conditions to form the intermediate compound.

    Sulfonamide Formation: The intermediate is further reacted with sulfonyl chloride to introduce the sulfonamide group.

    Final Acetamide Formation: The final step involves the acetylation of the compound to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-{[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}methylidene]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Analogues

The following compounds exhibit structural or functional similarities:

Table 1: Key Structural Analogs and Comparative Properties
Compound Name/ID Core Modifications vs. Target Compound Key Properties/Applications Reference
2-((4-Sulfamoylphenyl)amino)pyrrolo[2,3-d]pyrimidine derivatives () Pyrrolo[2,3-d]pyrimidine core instead of indole-pyrimidine Kinase inhibition; synthesized via MW-assisted coupling with sulfamoyl groups
907972-56-9 () 5-Fluoro-1H-indol-3-yl vs. 5-methoxy-1H-indol-3-yl Anticipated similar bioactivity with altered lipophilicity and metabolic stability
2e: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide () Pyridinyl-triazole vs. indole-pyrimidine Imatinib analog; 30% yield, IR/NMR-confirmed structure, potential kinase inhibition
Aglaithioduline () Phytocompound with ~70% similarity to SAHA (HDAC inhibitor) Demonstrates utility of Tanimoto coefficients for comparing bioactivity and pharmacokinetics

Structural Similarity and Bioactivity Relationships

Molecular Networking and Fragmentation Patterns
highlights molecular networking based on MS/MS fragmentation patterns, where related compounds cluster by cosine scores (1 = identical, 0 = dissimilar). The target compound’s indole-pyrimidine core and sulfamoyl-acetamide linkage would likely group it with analogs like 907972-56-9 (), given shared fragmentation pathways .

Tanimoto and Dice Similarity Metrics
and emphasize the use of Tanimoto coefficients for quantifying structural similarity. For example, replacing the target compound’s 5-methoxyindole with a 5-fluoroindole (as in 907972-56-9) may yield a high Tanimoto score (>0.7), suggesting comparable bioactivity but modified pharmacokinetics (e.g., increased metabolic stability due to fluorine’s electronegativity) .

Bioactivity Profile Clustering
demonstrates that structurally similar compounds often share bioactivity profiles. The target compound’s sulfamoyl group—critical for binding sulfonamide-sensitive enzymes—may align it with ’s pyrrolo[2,3-d]pyrimidine derivatives in kinase inhibition assays .

Key Differences and Implications

The pyridinyl-triazole core in compound 2e () may confer distinct binding interactions with kinase ATP pockets compared to the indole-pyrimidine system .

Synthetic Challenges

  • The target compound’s methylidene-sulfamoyl bridge introduces steric constraints absent in simpler sulfonamide derivatives (e.g., ’s N-[4-[[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]sulfamoyl]phenyl]acetamide), complicating crystallization and purity assessment .

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